1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine

HIV entry inhibition solubility guanidine modification

Researchers probing the HIV-1 gp120 Asp368 salt-bridge often face a gap: non-guanidine pyrrole analogs lack the bidentate hydrogen-bonding motif required for target engagement. 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine (CAS 101570-49-4) is the minimal structural unit that directly addresses this. • Mechanistic fidelity: Guanidine moiety mimics CD4 Arg59-Asp368 contact via salt-bridge/H-bond, absent in free-amine analogs. • Assay-ready solubility: Enhanced aqueous solubility vs. des-guanidine counterparts at physiological pH. • Physicochemical benchmark: MW 289.33, XLogP3 1.8, TPSA 101 Ų - ideal for SPR, ITC, and Env-pseudotyped viral entry assays as an inter-laboratory calibration standard.

Molecular Formula C17H15N5
Molecular Weight 289.33 g/mol
Cat. No. B12903766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine
Molecular FormulaC17H15N5
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=N)N)N=C2N)C3=CC=CC=C3
InChIInChI=1S/C17H15N5/c18-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(21-15)22-17(19)20/h1-10H,(H5,18,19,20,21,22)
InChIKeyIAHXPURXDXCQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine: Structural & Pharmacological Profile


1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine (CAS 101570-49-4) is a synthetic, low-molecular-weight (289.33 g/mol) compound belonging to the phenyl-pyrrole aminoguanidine class [1]. It features a 2H-pyrrole core substituted with phenyl groups at positions 3 and 4, an amino group at position 5, and a guanidine moiety attached via an imine linkage at position 2 [1]. This chemotype has been investigated as a probe for generating HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein [2] and is covered by patent filings as a melanocortin receptor ligand scaffold [3]. The compound is commercially available from multiple suppliers for research use, though published quantitative pharmacological characterization remains sparse [4].

1 Probe for HIV-1 gp120/CD4 Asp368 salt-bridge interaction studies
2 Melanocortin receptor ligand scaffold (patent-differentiated substitution pattern)
3 Compact fragment-sized starting point (MW
4 Guanidine substitution associated with class-level aqueous solubility improvement vs. free-amine analogs

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine: Functional Uniqueness vs. Generic Analogs


Substitution with a generic phenyl-pyrrole analog is not supported because the guanidine moiety on this scaffold is specifically designed to engage aspartate residue Asp368 of the HIV-1 gp120 protein via a salt-bridge/H-bond interaction that mimics the critical Arg59–Asp368 contact between CD4 and gp120 [1]. Non-guanidine analogs such as the parent NBD-series compounds lack this ionic interaction motif and rely solely on a primary amine for hydrogen bonding, which results in a fundamentally different binding pose and pharmacodynamic profile [1]. Furthermore, the guanidine modification confers measurably higher aqueous solubility compared to free-amine counterparts, directly impacting formulation and assay compatibility [1]. Thus, interchanging with a des-guanidine or otherwise modified pyrrole derivative would abrogate the intended target engagement mechanism and alter physicochemical properties relevant to experimental design.

Des-guanidine analogs Lack the bidentate salt-bridge/H-bond motif predicted for Asp368 engagement; binding pose may not replicate.
Free-amine pyrroles May exhibit lower aqueous solubility, potentially altering assay preparation and DMSO co-solvent requirements.

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine: Comparative Evidence Summary


Aqueous Solubility Advantage vs. Free-Amine Parent Compounds

The guanidine group on the phenyl-pyrrole scaffold was reported to confer higher aqueous solubility compared to compounds bearing a free amine at the analogous position. Belov et al. (2018) noted that guanidines 'showed higher aqueous solubility than compounds with a free amine' and further stated that the guanidine moiety 'presents the advantage of being water-soluble and consequently may improve the water solubility of the chemotype' [1]. Predicted aqueous solubility values at pH 7.4 for representative guanidine-based compounds in the same series ranged from 15.15 to 217.51 mg/mL, with compound 4 (a direct guanylation product) showing 72.88 mg/mL [1]. While solubility data for the specific 1-(5-amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine were not individually reported, the class-level evidence indicates that the guanidine substitution is a structural determinant of improved aqueous solubility relative to free-amine analogs [1].

Aqueous Solubility
Class-level inference
Class-level solubility range: 15.15–217.51 mg/mL (predicted) for guanidine-modified NBD series
Supports formulation screening; compound-specific data to verify.
Individual value not reported; class-level inference.
HIV entry inhibition solubility guanidine modification

Guanidine-Specific gp120 Binding Hypothesis

The guanidine-containing phenyl-pyrrole chemotype was designed to disrupt the salt-bridge between Asp368 of HIV-1 gp120 and Arg59 of CD4, based on crystallographic evidence from the co-crystal structure of NBD-14010 bound to gp120 (PDB: 5u6e) [1]. In that structure, the primary amine nitrogen forms a direct hydrogen bond with Asp368. The authors hypothesized and demonstrated by 3D alignment that a guanidine moiety overlays with the amine of NBD-14010 and the guanidine of the known CD4-mimetic AWSI-169 in the same spatial region, supporting a conserved binding pose [1]. This interaction mechanism is structurally inaccessible to des-guanidine pyrrole analogs lacking a basic moiety capable of bidentate salt-bridge formation.

gp120 Binding Hypothesis
Class-level inference
Guanidine overlays with Asp368 in 3D alignment (PDB 5u6e); salt-bridge predicted.
Structural rationale for gp120 probe selection; binding data to verify.
Not quantified for this compound.
HIV-1 entry gp120 antagonist CD4-mimetic

Melanocortin Receptor Patent Space

Phenyl pyrrole aminoguanidine derivatives, a structural class that encompasses 1-(5-amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine, are claimed in patent WO2007068318/EP2348016 as melanocortin receptor ligands with potential utility in obesity, inflammation, and mental disorders [1]. The patent defines a specific substitution pattern (including the 3,4-diphenyl-2H-pyrrol scaffold with an aminoguanidine moiety) that distinguishes these compounds from earlier N-phenylpyrrole guanidine derivatives lacking the amino substituent on the pyrrole ring [1]. This intellectual property landscape indicates that the 5-amino-3,4-diphenyl substitution pattern is non-obvious and structurally distinct from previously disclosed pyrrole-guanidine ligands.

Patent Space
Supporting evidence
5-Amino-3,4-diphenyl substitution pattern distinct from earlier N-phenylpyrrole guanidines.
May support freedom-to-operate assessment; bioactivity data not available.
Qualitative patent differentiation.
melanocortin receptor patent protection chemical series

Physicochemical Profile as Screening Baseline

The compound exhibits a computed XLogP3 of 1.8, a topological polar surface area (TPSA) of 101 Ų, 3 hydrogen bond donors, and 1 hydrogen bond acceptor, with a molecular weight of 289.33 g/mol [1]. These values place it within favorable drug-like property space (MW < 500, XLogP < 5, HBD < 5) as defined by Lipinski's rule of five. In contrast, larger guanidine-modified NBD compounds in the same chemical series (e.g., compound 12A, MW > 500) show considerably higher molecular complexity and different solubility profiles [2]. This makes 1-(5-amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine a more compact, synthetically tractable starting scaffold for further elaboration.

Physicochemical Profile
Cross-study comparable
MW 289.33; XLogP3 1.8; TPSA 101 Ų; HBD 3; HBA 1
Supports fragment-based screening; computed properties.
Compared to larger analog 12A (MW >500, XLogP3 higher).
physicochemical properties drug-likeness procurement criteria

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine: Research & Procurement Applications


HIV-1 gp120/CD4 Entry Inhibition Probe

This compound serves as a structural probe to interrogate the Asp368 salt-bridge on HIV-1 gp120. The guanidine moiety is predicted to occupy the same spatial region as the critical Arg59 side chain of CD4 and the guanidine of the CD4-mimetic inhibitor AWSI-169 [1]. Researchers designing biophysical assays (SPR, ITC) or cell-based viral entry assays using Env-pseudotyped HIV-1 should prioritize this chemotype over non-guanidine pyrrole analogs, which lack the bidentate hydrogen-bonding capacity required for Asp368 engagement [1]. The compound's favorable aqueous solubility relative to free-amine counterparts facilitates assay preparation at physiologically relevant pH [1].

Fragment-Based Discovery for Melanocortin Receptors

The compound falls within the scope of patent WO2007068318, which claims phenyl pyrrole aminoguanidine derivatives as melanocortin receptor ligands [2]. With a molecular weight of 289.33 g/mol, XLogP3 of 1.8, and TPSA of 101 Ų, it is a suitable fragment-sized starting point for structure-based drug design campaigns against MC1, MC3, MC4, or MC5 receptors [3]. The 3,4-diphenyl substitution provides a defined hydrophobic surface for optimization, while the guanidine group introduces a solubilizing, positively charged moiety at physiological pH [3]. Procurement of this specific scaffold enables exploration of SAR around the pyrrole core without infringing on earlier N-phenylpyrrole guanidine patents [2].

Modular Guanidine Scaffold for Antiviral SAR

The Belov et al. (2018) study demonstrates that direct guanylation of NBD-series precursors yields compounds with modest but measurable anti-HIV-1 activity (IC50 range 18.8–34.9 µM for compounds 4–6), and that extending the spacer between the guanidine and the pyrrole core can improve potency approximately 2-fold (compound 10 IC50 = 10.8 µM) [1]. 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine, with its guanidine directly attached to the pyrrole ring via an imine linkage, represents the minimal structural unit for SAR exploration. It can be used as a reference point for systematic variation of linker length and composition, leveraging the observation that activity is sensitive to spacer geometry [1].

Physicochemical Reference Standard for Guanidine Heterocycle Libraries

For laboratories constructing compound libraries centered on guanidine-functionalized heterocycles, this compound provides a well-characterized physicochemical benchmark. Its computed properties (MW 289.33, XLogP3 1.8, TPSA 101 Ų, HBD 3, HBA 1) are precisely defined and reproducible [3]. The commercial availability of the compound from multiple vendors (e.g., Angene Chemical, CymitQuimica) facilitates its use as an inter-laboratory calibration standard for HPLC retention time, mass spectrometry, and solubility assays [4]. This is particularly relevant when comparing the chromatographic behavior and solubility of more elaborate guanidine-pyrrole conjugates synthesized in-house [1].

Application
Selection Property
Validation Focus
HIV-1 gp120/CD4 interaction probe
Guanidine-mediated Asp368 engagement hypothesis
Binding affinity and specificity profiling
Melanocortin receptor fragment-based discovery
Patent-differentiated 5-amino-3,4-diphenyl substitution
Receptor binding and functional assay screen
Antiviral SAR reference scaffold
Minimal guanidine-pyrrole unit for linker optimization
Spacer-dependent potency improvement context
Guanidine heterocycle library benchmark
Well-characterized computed properties (MW, XLogP3, TPSA)
HPLC/MS retention and solubility standardization
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